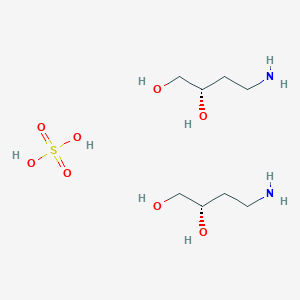
(2S)-4-aminobutane-1,2-diol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-4-aminobutane-1,2-diol; sulfuric acid is a chemical entity that combines an amino alcohol with sulfuric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-aminobutane-1,2-diol typically involves the reduction of 4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of (2S)-4-aminobutane-1,2-diol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of sulfuric acid in the process helps in the stabilization of the amino alcohol and prevents its degradation.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-aminobutane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides to form corresponding alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
(2S)-4-aminobutane-1,2-diol; sulfuric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving amino alcohols.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S)-4-aminobutane-1,2-diol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4-aminobutane-1,2-diol: A similar compound without the sulfuric acid component.
4-aminobutane-1,2-diol: Lacks the stereochemistry specified by the (2S) configuration.
Butane-1,2-diol: Lacks the amino group.
Uniqueness
The presence of both an amino group and hydroxyl groups in (2S)-4-aminobutane-1,2-diol; sulfuric acid makes it unique compared to other similar compounds. The sulfuric acid component further enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920753-47-5 |
|---|---|
Molekularformel |
C8H24N2O8S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
(2S)-4-aminobutane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/2C4H11NO2.H2O4S/c2*5-2-1-4(7)3-6;1-5(2,3)4/h2*4,6-7H,1-3,5H2;(H2,1,2,3,4)/t2*4-;/m00./s1 |
InChI-Schlüssel |
OXOCSJTYAZUZSX-SCGRZTRASA-N |
Isomerische SMILES |
C(CN)[C@@H](CO)O.C(CN)[C@@H](CO)O.OS(=O)(=O)O |
Kanonische SMILES |
C(CN)C(CO)O.C(CN)C(CO)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
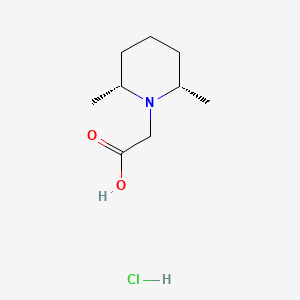


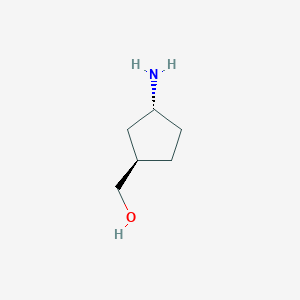
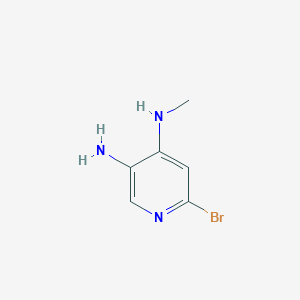
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
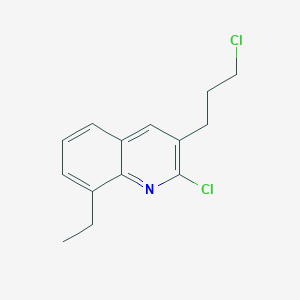
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)

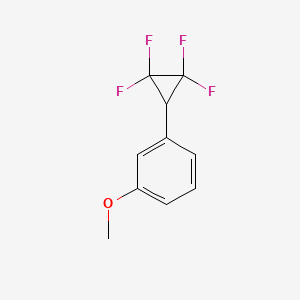
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
